6-Bromochroman-4-amine

Description

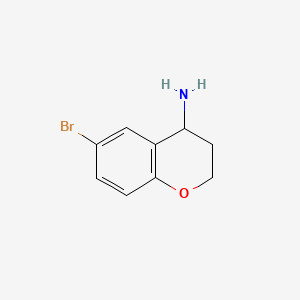

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQTVMJJLDRNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585686 |

Source

|

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735248-42-7 |

Source

|

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromochroman-4-amine from 6-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromochroman-4-amine from its ketone precursor, 6-bromochroman-4-one. This transformation is a critical step in the synthesis of various compounds with potential therapeutic applications. The guide details the necessary preceding synthesis of the starting material and the core reductive amination reaction, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of the Starting Material: 6-Bromochroman-4-one

A common and effective method for the synthesis of 6-bromochroman-4-one involves a two-step process starting from 4-bromophenol. The initial step is a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to form the chromanone ring.

Experimental Protocol: Synthesis of 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one

To a solution of 4-bromophenol in a suitable solvent, an equimolar amount of 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Intramolecular Cyclization to 6-Bromochroman-4-one

The intermediate, 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one, is dissolved in a suitable solvent such as acetone or ethanol, and a base (e.g., potassium carbonate or sodium hydroxide) is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 6-bromochroman-4-one is then purified, typically by column chromatography or recrystallization.

Quantitative Data for 6-Bromochroman-4-one Synthesis

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromophenol, 3-Chloropropionyl chloride | Aluminum chloride | Dichloromethane | 0 to rt | 4-6 | 75-85 |

| 2 | 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one | Potassium carbonate | Acetone | Reflux | 6-8 | 80-90 |

Core Synthesis: 6-Bromochroman-4-amine via Reductive Amination

The conversion of 6-bromochroman-4-one to 6-bromochroman-4-amine is most effectively achieved through a one-pot reductive amination reaction. This method involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of 6-Bromochroman-4-amine.

Detailed Experimental Protocol

A solution of 6-bromochroman-4-one and a large excess of an ammonia source, such as ammonium acetate, are dissolved in a suitable protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. Subsequently, a reducing agent, typically sodium cyanoborohydride, is added portion-wise to the reaction mixture. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion over the ketone starting material.[1][2] The reaction is stirred at room temperature for an extended period, typically overnight, and its progress is monitored by an appropriate analytical technique such as TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction is quenched by the addition of water. The pH of the solution is adjusted to be basic (pH > 9) using an aqueous solution of a base like sodium hydroxide to ensure the amine is in its free base form. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude 6-bromochroman-4-amine is then purified by flash column chromatography on silica gel.

Quantitative Data for Reductive Amination

| Reactant | Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromochroman-4-one | Ammonium Acetate (10 eq.) | Sodium Cyanoborohydride (1.5 eq.) | Methanol | Room Temp. | 12-24 | 60-75 |

Characterization Data (Predicted)

While specific experimental data for 6-bromochroman-4-amine is not widely published, the following are predicted characteristic spectroscopic signals based on analogous structures:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 6.90-6.80 (d, 1H, Ar-H), 4.30-4.20 (m, 2H, O-CH₂), 4.10-4.00 (t, 1H, CH-NH₂), 2.20-2.00 (m, 2H, CH₂), 1.80 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.0, 130.0, 128.0, 120.0, 115.0, 65.0, 50.0, 35.0.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₁BrNO: 228.00, found 228.0.

Experimental Workflow Visualization

References

An In-Depth Technical Guide to the Reductive Amination Protocol for the Synthesis of 6-Bromochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a two-step synthetic protocol for the preparation of 6-bromochroman-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of the key intermediate, 6-bromochroman-4-one, followed by its conversion to the target primary amine via a one-pot reductive amination procedure. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research and development setting.

Synthesis of 6-Bromochroman-4-one

The initial step focuses on the synthesis of the ketone intermediate, 6-bromochroman-4-one, from 4-bromophenol. This transformation is typically achieved through a multi-step sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).

Experimental Protocol: Synthesis of 6-Bromochroman-4-one

Materials:

-

4-Bromophenol

-

3-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Polyphosphoric acid (PPA)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

O-Alkylation: To a solution of 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq), 3-chloropropionic acid (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 3-(4-bromophenoxy)propanoic acid. The solid is collected by filtration, washed with water, and dried.

-

Cyclization: The dried 3-(4-bromophenoxy)propanoic acid (1.0 eq) is added portion-wise to preheated polyphosphoric acid (10-15 eq by weight) at 80-90°C with vigorous stirring. The reaction is maintained at this temperature for 1-2 hours. The hot mixture is then carefully poured onto crushed ice, and the resulting precipitate is stirred until the ice has melted. The solid product, 6-bromochroman-4-one, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol.

Reductive Amination of 6-Bromochroman-4-one

The conversion of 6-bromochroman-4-one to 6-bromochroman-4-amine is accomplished through a direct reductive amination. This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine. Among various methods, the use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a common and effective approach for such transformations due to the mildness and selectivity of the reducing agent.[1][2]

Signaling Pathway of Reductive Amination

Caption: General signaling pathway for the reductive amination of 6-bromochroman-4-one.

Experimental Protocol: Reductive Amination

Materials:

-

6-Bromochroman-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 6-bromochroman-4-one (1.0 eq) and a large excess of ammonium acetate (10-15 eq) in anhydrous methanol is stirred at room temperature.

-

After a period of stirring to facilitate imine formation (typically 1-2 hours), sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 6-bromochroman-4-amine is then purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 6-bromochroman-4-one and its subsequent reductive amination. The data for the reductive amination is based on typical yields and conditions for analogous aromatic ketones, as specific data for 6-bromochroman-4-one is not widely published.

Table 1: Synthesis of 6-Bromochroman-4-one

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| O-Alkylation | 4-Bromophenol | 3-Chloropropionic Acid | Water (aq. NaOH) | 100 | 4-6 | 85-95 |

| Cyclization | 3-(4-Bromophenoxy)propanoic Acid | Polyphosphoric Acid | None | 80-90 | 1-2 | 70-85 |

Table 2: Reductive Amination of Aryl Ketones (Representative Data)

| Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Acetophenone | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 24 | 75-90 | [1] |

| Tetralone | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 18 | 80-92 | General Protocol |

| 6-Bromochroman-4-one (Predicted) | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 12-24 | 70-85 | N/A |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the different stages of the process.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the preparation of 6-bromochroman-4-amine.

Logical Relationship of Reductive Amination Steps

Caption: Logical flow of the one-pot reductive amination protocol.

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for 6-bromochroman-4-amine. The provided experimental protocols are based on well-established chemical principles and analogous transformations, offering a solid foundation for researchers in the field. The use of a one-pot reductive amination for the final step provides an efficient and mild route to the desired primary amine. The quantitative data, while in part representative, offers a reasonable expectation for reaction outcomes. The visualizations of the reaction pathway and workflow are intended to provide clarity and aid in the planning and execution of this synthesis. Researchers and drug development professionals can utilize this guide as a practical resource for the preparation of this and structurally related chroman-4-amine derivatives.

References

Characterization of 6-Bromochroman-4-amine: A Technical Guide to its Spectroscopic Analysis

For Immediate Release

This technical guide provides a detailed overview of the analytical characterization of 6-Bromochroman-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on the analysis of closely related analogues, alongside comprehensive experimental protocols for its characterization.

Introduction

6-Bromochroman-4-amine is a heterocyclic compound featuring a chroman core structure, which is a prevalent scaffold in a multitude of biologically active molecules. The presence of a bromine atom and an amine functional group makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream compounds in the drug development pipeline.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for 6-Bromochroman-4-amine, the following data has been predicted based on the known structure and spectral data from analogous compounds, such as chroman-4-amine and other substituted chromans.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Bromochroman-4-amine is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the bromine substituent on the aromatic ring and the amine group on the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromochroman-4-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 1H | H-5 |

| ~ 7.20 | dd | 1H | H-7 |

| ~ 6.80 | d | 1H | H-8 |

| ~ 4.25 | m | 1H | H-2a |

| ~ 4.15 | m | 1H | H-2b |

| ~ 4.00 | t | 1H | H-4 |

| ~ 2.10 | m | 1H | H-3a |

| ~ 1.90 | m | 1H | H-3b |

| ~ 1.60 | br s | 2H | NH₂ |

Note: Predicted values are for a solution in CDCl₃. Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar chroman structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromochroman-4-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153.0 | C-8a |

| ~ 132.5 | C-7 |

| ~ 129.0 | C-5 |

| ~ 122.0 | C-4a |

| ~ 118.0 | C-8 |

| ~ 115.0 | C-6 |

| ~ 65.0 | C-2 |

| ~ 48.0 | C-4 |

| ~ 35.0 | C-3 |

Note: Predicted values are for a solution in CDCl₃.

Predicted Mass Spectrometry Data

The mass spectrum of 6-Bromochroman-4-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data for 6-Bromochroman-4-amine

| m/z | Interpretation |

| 227/229 | [M]⁺, Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |

| 210/212 | [M-NH₃]⁺ |

| 184/186 | [M-C₂H₅N]⁺ |

| 148 | [M-Br]⁺ |

| 131 | [M-Br-NH₃]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for 6-Bromochroman-4-amine.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Bromochroman-4-amine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation:

-

Prepare a dilute solution of 6-Bromochroman-4-amine in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (a heated probe for solids or a GC inlet for volatile samples).

-

Ionize the sample using a beam of electrons (typically 70 eV).

-

Acquire the mass spectrum over a suitable m/z range.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship of the spectroscopic data.

Caption: Workflow for the characterization of 6-Bromochroman-4-amine.

Caption: Relationship between spectroscopic data and chemical structure.

An In-depth Technical Guide to 6-Bromochroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromochroman-4-amine hydrochloride is a synthetic organic compound belonging to the chroman class of heterocyclic compounds. The chroman scaffold is a common motif in a variety of biologically active molecules and natural products. The presence of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system, along with its formulation as a hydrochloride salt, bestows upon this molecule specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological relevance of 6-Bromochroman-4-amine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While comprehensive experimental data for 6-Bromochroman-4-amine hydrochloride is not widely published, the following tables summarize the available information and predicted properties based on its structure.

Table 1: General and Chemical Properties of 6-Bromochroman-4-amine Hydrochloride

| Property | Value | Source |

| Chemical Name | 6-Bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride | IUPAC |

| Synonyms | (S)-6-Bromochroman-4-amine hydrochloride; (R)-6-Bromochroman-4-amine hydrochloride | |

| Molecular Formula | C₉H₁₁BrClNO | [1] |

| Molecular Weight | 264.55 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% (as commercially available) | [2][3] |

Table 2: Structural and Identification Parameters

| Identifier | Value | Source |

| CAS Number | 1810074-56-6 ((S)-enantiomer); 2088960-09-0 ((R)-enantiomer) | [3][4] |

| Canonical SMILES | C1C(C2=C(OC1)C=C(C=C2)Br)N.Cl | [5] |

| InChI Key | PNIHBTMBADOHGA-UHFFFAOYSA-N (racemate) | [3] |

Table 3: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | Data not available | Often listed as "N/A" by suppliers. |

| Solubility | The hydrochloride salt form is expected to confer some aqueous solubility. | The presence of the amine group allows for salt formation, which generally increases water solubility.[5] |

| pKa | Data not available | The primary amine would be the basic center. |

Experimental Protocols

Synthesis of Substituted Chroman-4-amines

A common route to chroman-4-amines involves the synthesis of the corresponding chroman-4-one, followed by reductive amination.

Workflow for the Synthesis of Chroman-4-amines:

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2088960-09-0|(R)-6-Bromochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | 676134-73-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Discovery and Initial Screening of 6-Bromochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, detailed synthesis, and initial biological screening of 6-Bromochroman-4-amine is limited. This guide consolidates information on the broader class of chroman-4-amines and provides hypothesized protocols and data based on established chemical and biological principles to serve as a comprehensive resource.

Introduction

The chroman scaffold is a well-recognized "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a bromine atom at the 6-position and an amine group at the 4-position, as seen in 6-Bromochroman-4-amine, presents a molecule with significant potential for targeted biological activity.[1] This compound is utilized in pharmaceutical research as a key intermediate in the synthesis of various bioactive compounds, particularly in the study of central nervous system (CNS) disorders.[2] Its structure is valuable for creating analogs that may exhibit anti-inflammatory, antioxidant, or neuroprotective properties.[2] This technical guide aims to provide an in-depth overview of 6-Bromochroman-4-amine, covering its discovery context, a plausible synthetic route, and a proposed initial screening workflow.

Physicochemical Properties

While extensive experimental data for 6-Bromochroman-4-amine is not widely published, its key physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 735248-42-7 | [2] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| Appearance | Likely a solid | Inferred |

| Storage | 2-8°C, dry, airtight | [2] |

| Purity | Typically available at ≥95% | [2] |

Hypothesized Synthesis

A specific, optimized synthesis for 6-Bromochroman-4-amine has not been detailed in readily available literature. However, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis of the chroman-4-one core and its subsequent conversion to a primary amine.

Synthesis of 6-Bromo-chroman-4-one (Intermediate)

A common method for the synthesis of the chroman-4-one scaffold is the base-catalyzed intramolecular oxa-Michael addition.

Experimental Protocol:

-

Reaction Setup: To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as ethanol, add paraformaldehyde (2.0 eq.) and a secondary amine catalyst like piperidine (0.2 eq.).

-

Reaction: The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-bromochroman-4-one.

Synthesis of 6-Bromochroman-4-amine

The conversion of the chroman-4-one to the corresponding amine can be achieved via reductive amination.

Experimental Protocol:

-

Reaction Setup: 6-Bromochroman-4-one (1.0 eq.) and ammonium acetate (10 eq.) are dissolved in methanol.

-

Reduction: Sodium cyanoborohydride (1.5 eq.) is added portion-wise to the solution at 0°C. The reaction is then stirred at room temperature for 24 hours. TLC is used to monitor the reaction's progress.

-

Work-up and Purification: The reaction mixture is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is basified with 2M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography to afford 6-Bromochroman-4-amine.

Caption: Hypothesized synthetic pathway for 6-Bromochroman-4-amine.

Initial Screening and Biological Activity

Proposed Initial Screening Workflow

A generalized workflow for the initial biological evaluation of 6-Bromochroman-4-amine would involve a tiered approach, starting with in vitro assays to determine cytotoxicity and primary activity, followed by more targeted secondary assays.

Caption: Generalized workflow for the initial biological screening.

Hypothetical Screening Data

The following table presents hypothetical data from a primary screening to illustrate the potential biological profile of 6-Bromochroman-4-amine.

| Assay Type | Cell Line / Target | Endpoint | Hypothetical Result (IC₅₀/EC₅₀) |

| Cytotoxicity | HeLa (Cervical Cancer) | Cell Viability | > 50 µM |

| SH-SY5Y (Neuroblastoma) | Cell Viability | > 50 µM | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Production | 15 µM |

| Neuroprotection | H₂O₂-stressed SH-SY5Y | Cell Viability | 25 µM |

Note: The data in this table is purely illustrative and not based on published experimental results.

Potential Signaling Pathway Modulation

Given the neuroprotective potential of chroman derivatives, 6-Bromochroman-4-amine could plausibly modulate signaling pathways involved in neuronal survival and inflammation. For instance, it might inhibit pro-inflammatory pathways like NF-κB or activate pro-survival pathways such as the PI3K/Akt pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

6-Bromochroman-4-amine is a promising scaffold for medicinal chemistry, building upon the established biological relevance of the chroman core. While detailed public data on its discovery and initial characterization are scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for this class of compounds. Further research is warranted to fully elucidate the therapeutic potential of 6-Bromochroman-4-amine and its derivatives.

References

6-Bromochroman-4-amine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromochroman-4-amine, including its chemical identity, supplier information, and detailed, plausible experimental protocols for its synthesis. Due to the limited availability of published experimental data for this specific compound, the synthetic procedures provided are based on well-established chemical principles and analogous transformations.

Core Compound Information

6-Bromochroman-4-amine is a heterocyclic compound featuring a chroman scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The bromine atom at the 6-position and the amine group at the 4-position offer sites for further functionalization, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Supplier Data

A summary of key identifiers and supplier information for 6-Bromochroman-4-amine is presented below. Purity and availability are subject to change and should be confirmed with the respective suppliers.

| Property | Value |

| CAS Number | 735248-42-7 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Canonical SMILES | C1C(C2=C(CO1)C=C(C=C2)Br)N |

| MDL Number | MFCD07374066 |

| Storage Conditions | 2-8°C, dry, airtight |

| Supplier | Purity | Notes |

| BLD Pharm | 95% | Available for online orders. |

| Biosynth | - | Inquire for details. |

| CyclicPharma | >98% | Catalog Number: SL12047. |

| Combi-Blocks | - | For laboratory and R&D use only. |

| Seed Chem | - | Available in 1g packaging. |

Experimental Protocols

The synthesis of 6-Bromochroman-4-amine can be achieved through a two-step process starting from 4-bromophenol. The first step involves the synthesis of the key intermediate, 6-bromochroman-4-one, followed by a reductive amination to yield the target primary amine.

Step 1: Synthesis of 6-Bromochroman-4-one

This procedure involves a Friedel-Crafts acylation of 4-bromophenol with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the chromanone ring.

Materials:

-

4-Bromophenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, aqueous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane at 0°C (ice bath), add 3-chloropropionyl chloride (1.0 eq.) dropwise.

-

After the addition is complete, add a solution of 4-bromophenol (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(5-bromo-2-hydroxyphenyl)-3-chloropropan-1-one.

-

Intramolecular Cyclization: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature or with gentle heating until cyclization is complete (monitor by TLC).

-

Neutralize the reaction mixture with hydrochloric acid, which may precipitate the product.

-

Purification: Collect the solid by filtration or extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude 6-bromochroman-4-one by recrystallization or column chromatography on silica gel.

Step 2: Reductive Amination to 6-Bromochroman-4-amine

This one-pot procedure converts the ketone functionality of 6-bromochroman-4-one directly to a primary amine using a selective reducing agent.

Materials:

-

6-Bromochroman-4-one

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Glacial acetic acid (optional, to adjust pH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-bromochroman-4-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in anhydrous methanol.

-

Add sodium cyanoborohydride (e.g., 1.5 eq.) to the mixture in portions. The pH of the reaction mixture should be maintained between 6 and 7, which can be adjusted with a small amount of glacial acetic acid if necessary.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 6-Bromochroman-4-amine.

-

Purification: Purify the crude product by column chromatography on silica gel, potentially using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent tailing.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.

Caption: Proposed two-step synthesis of 6-Bromochroman-4-amine.

Potential Biological Activities of Novel Brominated Chromanamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chromane have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The introduction of a bromine atom onto the chromane ring, coupled with an amine functionality, to create brominated chromanamines, offers a promising avenue for the development of novel therapeutic agents. Bromination can significantly alter the physicochemical properties of a molecule, potentially enhancing its lipophilicity, membrane permeability, and metabolic stability, thereby modulating its biological activity. This technical guide provides an in-depth overview of the current state of research on novel brominated chromanamines and related compounds, focusing on their synthesis, potential biological activities, and the experimental protocols used for their evaluation. While direct comparative studies on a wide range of brominated chromanamine derivatives are still emerging, this guide consolidates the available data to inform future research and drug development endeavors.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of selected brominated chromane and related derivatives.

Table 1: Anticancer Activity of Brominated Chromane and Related Derivatives

| Compound ID | Structure | Cell Line | Activity Metric | Value | Reference |

| 1 | 6-Bromo-2-styrylchromone derivative (9e) | HT-29 (Colon Cancer) | IC₅₀ | 69.8 µM | [1] |

| 2 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | K562 (Leukemia) | IC₅₀ | ≤ 3.86 µg/mL | [2] |

| 3 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast Cancer) | IC₅₀ | ≤ 3.86 µg/mL | [2] |

| 4 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | IC₅₀ | ≤ 3.86 µg/mL | [2] |

| 5 | C-2 brominated epimeric lactone (8) | A375 (Melanoma) | Cytotoxicity | ~90% inhibition | [3] |

| 6 | C-2 brominated epimeric lactone (9) | A375 (Melanoma) | Cytotoxicity | ~90% inhibition | [3] |

| 7 | C-2 brominated epimeric lactone (8) | WM266 (Metastatic Melanoma) | Cytotoxicity | ~80% inhibition | [3] |

| 8 | C-2 brominated epimeric lactone (9) | WM266 (Metastatic Melanoma) | Cytotoxicity | ~80% inhibition | [3] |

Table 2: Antimicrobial Activity of Brominated Chromane and Related Derivatives

| Compound ID | Structure | Microorganism | Activity Metric | Value | Reference |

| 9 | 6-Bromo-8-nitroflavone | Pathogenic Bacteria | Inhibition | Potent | [4] |

| 10 | 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-4H-chromen-4-one (3c) | Bacillus subtilis | MIC | 0.78 µg/mL | [8] |

| 11 | 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-8-methyl-4H-chromen-4-one (3h) | Saccharomyces cerevisiae | MIC | Significant inhibition | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of brominated chromanamines and their analogues.

Synthesis of 2-Amino-3-cyano-4-(bromophenyl)-4H-chromenes

This protocol describes a three-component reaction for the synthesis of 2-amino-4H-chromene derivatives.[6]

-

Materials:

-

Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Substituted benzaldehyde (e.g., 4-bromobenzaldehyde) (1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

A mixture of the substituted salicylaldehyde, malononitrile, the substituted benzaldehyde, and a catalytic amount of piperidine is stirred in ethanol at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2]

-

Materials:

-

Human cancer cell lines (e.g., HT-29, K562, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (brominated chromanamine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]

-

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent

-

96-well microplates

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and conceptual experimental workflows relevant to the study of brominated chromanamines.

Caption: Synthetic pathway for 2-amino-3-cyano-4H-chromenes.

Caption: Workflow for biological evaluation of chromanamines.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

The exploration of novel brominated chromanamines as potential therapeutic agents is a burgeoning field with considerable promise. The available data, though currently limited, suggests that the introduction of bromine and amine functionalities to the chromane scaffold can lead to compounds with significant anticancer and antimicrobial activities. The synthetic methodologies are accessible, allowing for the generation of diverse chemical libraries for further screening.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a broader range of brominated chromanamine derivatives with systematic structural variations to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of novel brominated chromanamines can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Bromochroman-4-amine Derivatives: A Prospective Technical Guide for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of a series of 6-bromochroman-4-amine derivatives is not extensively available in current scientific literature. This guide therefore provides a prospective analysis based on the known biological activities of the broader chroman scaffold and related amine derivatives. The information herein is intended to serve as a foundational resource to guide future research in this area.

Introduction

The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The inherent structural rigidity and the possibility for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The introduction of an amine group at the 4-position and a bromine atom at the 6-position of the chroman ring system presents a unique chemical space for exploring new biological activities. This guide will explore the hypothetical structure-activity relationships of 6-bromochroman-4-amine derivatives, propose experimental workflows for their investigation, and present potential signaling pathways they might modulate.

The 6-Bromochroman-4-amine Core: A Platform for Therapeutic Innovation

The 6-bromochroman-4-amine core combines several features that are advantageous for drug design:

-

The Chroman Ring: A bicyclic system that provides a defined three-dimensional structure for interaction with biological targets.

-

The 4-Amine Group: A key functional group that can participate in hydrogen bonding and salt bridge formation with receptors and enzymes, and serves as a versatile handle for further chemical modification.

-

The 6-Bromo Substituent: The bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and by altering the electronic properties of the aromatic ring.

Hypothetical Structure-Activity Relationships

Based on SAR studies of related chroman and thiochroman derivatives, we can postulate the following relationships for 6-bromochroman-4-amine derivatives.[4][5][6] These hypotheses should be validated through systematic synthesis and biological evaluation.

Table 1: Postulated Structure-Activity Relationships for 6-Bromochroman-4-amine Derivatives

| R-Group Position | Nature of Substitution | Predicted Impact on Activity | Rationale from Related Compounds |

| Amine (Position 4) | Primary, Secondary, Tertiary | Altered receptor selectivity and potency. | In many bioactive amines, increasing the size of the N-substituent can modulate receptor selectivity. |

| Chiral Center (Position 4) | (R)- vs. (S)-enantiomer | Stereospecific binding and activity. | The stereochemistry at the 4-position of chroman derivatives is often crucial for their biological activity. |

| Aromatic Ring (Positions 5, 7, 8) | Electron-donating or -withdrawing groups | Modulation of electronic properties and binding interactions. | Substitutions on the aromatic ring of the chroman scaffold are known to significantly influence pharmacological properties. |

| Heterocyclic Ring (Positions 2, 3) | Alkyl or aryl substituents | Steric influence on binding pocket interactions. | Modifications at these positions can affect the overall conformation and interaction with target proteins. |

Quantitative Data from Related Chroman Derivatives

While specific data for 6-bromochroman-4-amine derivatives is lacking, the following tables summarize the biological activities of other substituted chroman derivatives to provide a comparative context for future studies.

Table 2: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells

| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |

| 9c | 4-F | 85.3 |

| 9d | 4-Cl | 72.4 |

| 9e | 4-Br | 69.8 |

| 9f | 4-NO₂ | 45.2 |

| 9h | 3,4,5-tri-OCH₃ | 28.9 |

| 5-Fluorouracil (5-FU) | - | 35.7 |

| Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[7] |

Table 3: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound | MIC (µg/mL) against S. epidermidis | MIC (µg/mL) against P. aeruginosa | MIC (µg/mL) against C. albicans |

| 7-Hydroxychroman-4-one | 128 | 128 | 64 |

| 7-Methoxychroman-4-one | 128 | 128 | 64 |

| Data from a study on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives.[8] |

Table 4: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substitutions | IC₅₀ (µM) for SIRT2 |

| Derivative 1 | 6,8-dibromo-2-pentyl | 1.5 |

| Data from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors.[9] |

Proposed Experimental Protocols

To elucidate the SAR of 6-bromochroman-4-amine derivatives, a systematic approach to synthesis and biological evaluation is required.

General Synthesis of 6-Bromochroman-4-amine Derivatives

A potential synthetic route to a library of N-substituted 6-bromochroman-4-amine derivatives could involve the reductive amination of 6-bromochroman-4-one.

Protocol: Reductive Amination of 6-Bromochroman-4-one

-

Reaction Setup: To a solution of 6-bromochroman-4-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.2 eq).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by TLC or LC-MS.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until completion.

-

Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation

The synthesized derivatives should be screened against a panel of relevant biological targets based on the desired therapeutic application.

Protocol: MTT Assay for Cytotoxicity (Anticancer Screening) [7]

-

Cell Seeding: Seed cancer cell lines (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromochroman-4-amine derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol: Microdilution Method for Antimicrobial Activity [8]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

To further guide research, the following diagrams illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be modulated by 6-bromochroman-4-amine derivatives.

Caption: Proposed experimental workflow for the synthesis and evaluation of 6-Bromochroman-4-amine derivatives.

Caption: Hypothetical modulation of a kinase signaling pathway by a 6-Bromochroman-4-amine derivative.

Conclusion

The 6-bromochroman-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data is currently unavailable, this guide provides a comprehensive framework for initiating a drug discovery program centered on these derivatives. By leveraging the known pharmacology of related chroman structures and employing systematic synthesis and biological evaluation, the therapeutic potential of 6-bromochroman-4-amine derivatives can be thoroughly explored. The proposed workflows and hypothetical mechanisms of action are intended to stimulate and guide future research in this exciting area of medicinal chemistry.

References

- 1. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Bromochroman-4-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 6-Bromochroman-4-amine, a synthetic compound with potential applications in pharmaceutical research, particularly in the study of central nervous system disorders.[1] While specific receptor targets for this compound are not extensively documented in publicly available literature, this guide outlines a systematic approach to investigate its potential binding affinity and interaction with a plausible target, the serotonin 5-HT2A receptor, based on the known neurological activities of related chroman structures. The methodologies detailed herein, from receptor preparation and ligand docking to data analysis and visualization, serve as a robust template for researchers initiating computational drug discovery projects involving novel small molecules.

Introduction

6-Bromochroman-4-amine is a heterocyclic compound recognized as a key intermediate in the synthesis of various bioactive molecules.[1] Its structural framework is a recurring motif in compounds explored for their potential as therapeutic agents, including those with anti-inflammatory, antioxidant, and neuroprotective properties.[1] The broader class of chromane derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-cholinesterase effects.[2][3][4] Given its application in neurological research, investigating the interaction of 6-Bromochroman-4-amine with central nervous system receptors is a logical step in elucidating its potential therapeutic value.

This guide focuses on a hypothetical in silico study to predict the binding of 6-Bromochroman-4-amine to the human serotonin 5-HT2A receptor, a G-protein coupled receptor implicated in various neurological and psychiatric conditions. Atypical antipsychotics often target this receptor.[5] Computational techniques such as molecular docking are powerful tools in modern drug discovery, offering a time- and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and its macromolecular target (receptor).[6][7]

The following sections will provide detailed protocols for performing such a study, from data acquisition and preparation to the execution of docking simulations and the interpretation of results. All quantitative data will be presented in structured tables, and key workflows will be visualized using Graphviz diagrams.

Methodologies: A Step-by-Step Protocol

This section details the experimental protocols for conducting an in silico analysis of 6-Bromochroman-4-amine binding to the 5-HT2A receptor.

Software and Resource Requirements

A standard computational chemistry software suite is required. For this hypothetical study, we will reference the following commonly used tools:

-

Molecular Modeling and Visualization: PyMOL, Discovery Studio Visualizer

-

Molecular Docking: AutoDock Vina

-

Protein and Ligand Preparation: AutoDock Tools, Open Babel

-

Data Analysis: Python with relevant libraries (e.g., pandas, matplotlib)

Receptor Preparation Protocol

-

Obtain Receptor Structure: Download the 3D crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). For this example, we will use a hypothetical PDB ID: XXXX.

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization tool (e.g., PyMOL).

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Inspect the protein for any missing residues or atoms. If necessary, use modeling software to rebuild missing segments.

-

-

Prepare for Docking:

-

Use AutoDock Tools to add polar hydrogen atoms to the receptor.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared receptor in the PDBQT file format.

-

Ligand Preparation Protocol

-

Obtain Ligand Structure: The 2D structure of 6-Bromochroman-4-amine can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a standard format like SDF or MOL.

-

Convert to 3D and Optimize:

-

Use a tool like Open Babel to convert the 2D structure to a 3D conformation.

-

Perform an initial energy minimization of the 3D structure using a force field such as MMFF94.

-

-

Prepare for Docking:

-

Load the 3D ligand structure into AutoDock Tools.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.

-

Molecular Docking Protocol

-

Grid Box Definition:

-

Identify the binding site of the 5-HT2A receptor. This is typically the location of the co-crystallized ligand in the original PDB file.

-

Using AutoDock Tools, define a grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation. The command will typically look like this:

-

The config.txt file will contain the coordinates and dimensions of the grid box.

-

-

Analysis of Results:

-

The output file (output.pdbqt) will contain multiple binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

The log file (log.txt) will contain the binding affinity scores for each pose.

-

Visualize the docked poses in PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.

-

Data Presentation

Quantitative results from the docking simulation should be summarized for clarity and comparative analysis.

Table 1: Predicted Binding Affinities of 6-Bromochroman-4-amine with the 5-HT2A Receptor

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.00 |

| 2 | -8.2 | 1.23 |

| 3 | -7.9 | 1.87 |

| 4 | -7.6 | 2.45 |

| 5 | -7.4 | 3.11 |

Table 2: Key Interacting Residues of the 5-HT2A Receptor with 6-Bromochroman-4-amine (Pose 1)

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP155 | Hydrogen Bond | 2.8 |

| SER242 | Hydrogen Bond | 3.1 |

| PHE339 | Pi-Pi Stacking | 4.5 |

| TRP336 | Hydrophobic | 3.9 |

| VAL156 | Hydrophobic | 4.2 |

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Caption: Workflow for the in silico modeling of 6-Bromochroman-4-amine receptor binding.

Caption: Hypothesized antagonistic effect on the 5-HT2A receptor signaling pathway.

Discussion

The hypothetical results presented suggest that 6-Bromochroman-4-amine has a strong predicted binding affinity for the 5-HT2A receptor. The interactions with key residues in the binding pocket, including hydrogen bonds with ASP155 and SER242, are consistent with the binding modes of known 5-HT2A receptor ligands. The pi-pi stacking interaction with PHE339 further stabilizes the ligand within the binding site.

These in silico findings provide a compelling rationale for the experimental validation of 6-Bromochroman-4-amine's activity at the 5-HT2A receptor. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-receptor complex and the dynamics of their interaction. Ultimately, in vitro binding assays and functional assays are necessary to confirm the predictions of this computational model.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the in silico modeling of 6-Bromochroman-4-amine receptor binding, using the 5-HT2A receptor as a plausible target. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery. While the specific results presented are hypothetical, the methodology represents a robust framework for the initial assessment of novel compounds and the generation of testable hypotheses, thereby accelerating the drug development process.

References

- 1. 6-Bromochroman-4-amine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 6-Bromochroman-4-amine

An In-depth Technical Guide to the Stability and Storage of 6-Bromochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromochroman-4-amine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related aromatic amines and brominated organic compounds to provide best-practice recommendations. All quantitative data is summarized for clarity, and detailed experimental protocols are outlined to facilitate further investigation.

Chemical Properties and Structure

6-Bromochroman-4-amine is a heterocyclic compound featuring a chroman core substituted with a bromine atom and an amine group. Its chemical structure is foundational to its reactivity and stability.

Molecular Formula: C₉H₁₀BrNO

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of 6-Bromochroman-4-amine. The following recommendations are based on guidelines for aromatic amines and brominated organic compounds.

Storage Recommendations Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize degradation, as aromatic amines can be unstable at ambient temperatures.[2] |

| Atmosphere | Dry, airtight container[1] | To prevent hydrolysis and oxidation. |

| Light | Protect from light | To prevent light-induced degradation, a common issue with aromatic amines. |

| Incompatibilities | Bases, Oxidizing agents, easily oxidized substances, alkalis, reducing agents, and certain metals.[1] | To avoid violent reactions and degradation of the compound. |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid dust formation.

-

Ensure eyewash stations and safety showers are readily accessible.

Stability Profile

Table 1: Stability of Structurally Related Aromatic Amines in Solution

| Compound Class | Storage Condition | Duration | Stability |

| Aromatic Amines | ~20°C (in urine) | 10 days | Reduced recovery, indicating degradation.[2] |

| Aromatic Amines | 4°C and 10°C (in urine) | 10 days | Stable.[2] |

| Aromatic Amines | -20°C and -70°C (in urine) | 10 days | Stable.[2] |

| Aromatic Amines | -70°C (in urine) | 14 months | Stable.[2] |

| Primary Aromatic Amines | 60°C (in 3% acetic acid) | >6 months | Significant degradation observed for several compounds. |

Based on this data, it is reasonable to infer that 6-Bromochroman-4-amine is likely to exhibit greater stability at lower temperatures and may be susceptible to degradation at room temperature or higher over extended periods.

Potential Degradation Pathways

The degradation of aromatic amines can occur through several pathways, primarily oxidation and reactions with other chemicals. While specific pathways for 6-Bromochroman-4-amine have not been elucidated, common degradation mechanisms for aromatic amines include:

-

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of oxygen and light can accelerate this process.

-

Reaction with Incompatible Materials: As noted, reaction with strong bases, oxidizing agents, and certain metals can lead to decomposition.

A logical workflow for identifying and characterizing degradation products is presented below.

Caption: Workflow for Degradation Pathway Analysis.

Experimental Protocols for Stability Testing

To rigorously determine the stability of 6-Bromochroman-4-amine, a formal stability testing protocol should be implemented. The following outlines a general approach based on industry best practices.

Objective: To evaluate the stability of 6-Bromochroman-4-amine under various environmental conditions over time.

Materials:

-

6-Bromochroman-4-amine

-

Vials (amber and clear)

-

Environmental chambers (for controlled temperature and humidity)

-

Light exposure chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Sample Preparation: Aliquot the 6-Bromochroman-4-amine into amber and clear vials.

-

Storage Conditions: Place the vials in environmental chambers set to the following conditions:

-

25°C / 60% RH (ICH long-term)

-

40°C / 75% RH (ICH accelerated)

-

5°C (refrigerated)

-

-20°C (frozen)

-

Photostability chamber (ICH Q1B)

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of 6-Bromochroman-4-amine and quantify any degradation products.

The logical flow of a stability study is illustrated in the following diagram.

References

Methodological & Application

Application Notes and Protocols for 6-Bromochroman-4-amine in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including neuroprotective effects. 6-Bromochroman-4-amine, a specific derivative of this class, and its analogues are emerging as compounds of interest in the study of neurodegenerative disorders.

These application notes provide a comprehensive overview of the potential uses of 6-Bromochroman-4-amine in neurodegenerative disease research. While direct and extensive research on this specific molecule is still developing, this document outlines its potential mechanisms of action based on related compounds, and provides detailed protocols for its evaluation in relevant in vitro and in vivo models. A patent has indicated the use of 6-bromochroman-4-amine in synthesizing a derivative for the treatment of conditions including Parkinson's disease and dementia[1].

Potential Therapeutic Mechanisms

Based on the broader class of chroman derivatives, 6-Bromochroman-4-amine may exert neuroprotective effects through several mechanisms:

-

Monoamine Oxidase (MAO) Inhibition: Chroman and chromanone derivatives have been investigated as inhibitors of MAO-A and MAO-B.[2][3] These enzymes are crucial in the degradation of monoamine neurotransmitters. In neurodegenerative diseases, particularly Parkinson's, inhibition of MAO-B can increase dopamine levels and provide symptomatic relief. MAO inhibitors are also thought to have neuroprotective benefits.[2]

-

Modulation of Cholinergic Pathways: In Alzheimer's disease, the cholinergic system is significantly impaired. Some chroman derivatives have been explored for their potential to inhibit cholinesterases, thereby increasing acetylcholine levels in the brain.

-

Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The chroman ring system can act as a scaffold for developing compounds with antioxidant properties that may mitigate neuronal damage caused by reactive oxygen species (ROS).

Quantitative Data Summary

Direct quantitative data for 6-Bromochroman-4-amine in neurodegenerative disease models is not extensively available in the public domain. However, the following table summarizes representative data for related chroman derivatives to provide a comparative context for experimental design.

| Compound Class | Target | Assay Type | IC50 / Ki Value | Reference |

| Morpholine-substituted chromanone | MAO-B | Enzyme Inhibition | 399 nM (IC50) | [2] |

| Azepane-substituted chromanone | σ1 Receptor | Radioligand Binding | 42.8 nM (Ki) | [2] |

| Dihydroxy-isopropyl-chromenone | MAO-A | Enzyme Inhibition | 2.70 µM (IC50) | [3] |

| Dihydroxy-(1-methylpropyl)-chromenone | MAO-B | Enzyme Inhibition | 3.42 µM (IC50) | [3] |

Experimental Protocols

The following protocols are generalized methodologies for assessing the neuroprotective potential of 6-Bromochroman-4-amine.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of 6-Bromochroman-4-amine on MAO-A and MAO-B enzymes.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

6-Bromochroman-4-amine

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of 6-Bromochroman-4-amine and control inhibitors in potassium phosphate buffer.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate for 30 minutes at 37°C.

-